Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid
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Overview
Description
Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound is often used in peptide synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) groupCommon reagents used in these reactions include furan derivatives and amino acid precursors .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing production costs. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different amino acid derivatives.
Substitution: The amino group can participate in substitution reactions to form various peptide bonds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products
The major products formed from these reactions include various peptide derivatives and modified amino acids. These products are often used in further chemical synthesis and research applications .
Scientific Research Applications
Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid involves its interaction with various molecular targets. The compound can form peptide bonds with other amino acids, leading to the formation of complex peptides and proteins. These interactions are mediated by the furan ring and the amino group, which participate in various chemical reactions and binding processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid include:
- Fmoc-(S)-3-amino-4-(2-furyl)-butyric acid
- Fmoc-3-(2-furyl)-L-alanine
- 3-(2-furyl)acrylic acid derivatives .
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which includes the furan ring and the Fmoc-protected amino group. This unique structure allows it to participate in a wide range of chemical reactions and makes it particularly useful in peptide synthesis .
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c24-21(25)12-19(20-10-5-11-27-20)23-22(26)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,26)(H,24,25)/t19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBKREXSNCMGTJ-IBGZPJMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426875 |
Source
|
Record name | Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217741-88-2 |
Source
|
Record name | Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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